REACTION_CXSMILES
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[N+:1]([C:4]1[CH:5]=[C:6]([CH:8]=[CH:9][CH:10]=1)[NH2:7])([O-:3])=[O:2].CO[CH:13]1[CH2:17][CH2:16][CH:15](OC)O1.CC1C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[N+:1]([C:4]1[CH:5]=[C:6]([N:7]2[CH:13]=[CH:17][CH:16]=[CH:15]2)[CH:8]=[CH:9][CH:10]=1)([O-:3])=[O:2]
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Name
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|
Quantity
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15 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])C=1C=C(N)C=CC1
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Name
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|
Quantity
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42 mL
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Type
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reactant
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Smiles
|
COC1OC(CC1)OC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to reflux for 2 hours
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Duration
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2 h
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Type
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TEMPERATURE
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Details
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After cooling the mixture
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Type
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CONCENTRATION
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Details
|
is concentrated under reduced pressure
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Type
|
CUSTOM
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Details
|
the residue is purified by column-chromatography on silica gel using
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Type
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ADDITION
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Details
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a mixture of ethyl acetate and petroleum ether (1:1) as the eluent
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Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)N1C=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |